molecular formula C21H18O7 B15078508 Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate CAS No. 40918-93-2

Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate

Cat. No.: B15078508
CAS No.: 40918-93-2
M. Wt: 382.4 g/mol
InChI Key: LGIWOAOMGYWGOB-UHFFFAOYSA-N
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Description

Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate is an organic compound characterized by its complex structure, which includes two benzodioxole groups attached to a cyclopentanecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole derivatives with cyclopentanone, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole rings or the cyclopentanecarboxylate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can be complex and are often studied using techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2,3-di(1,3-benzodioxol-5-yl)-5-oxocyclopentanecarboxylate include:

  • (E)-1-(1,3-Benzodioxol-5-yl)-3-[4-(dimethylamino)-phenyl]prop-2-en-1-one
  • (2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one)
  • (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

40918-93-2

Molecular Formula

C21H18O7

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2,3-bis(1,3-benzodioxol-5-yl)-5-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C21H18O7/c1-24-21(23)20-14(22)8-13(11-2-4-15-17(6-11)27-9-25-15)19(20)12-3-5-16-18(7-12)28-10-26-16/h2-7,13,19-20H,8-10H2,1H3

InChI Key

LGIWOAOMGYWGOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(CC1=O)C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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